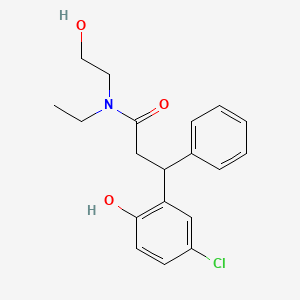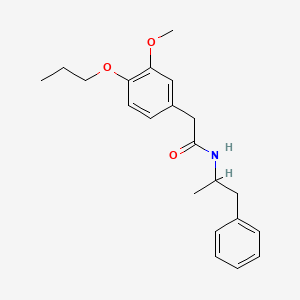
ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate
Descripción general
Descripción
Ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate is a chemical compound with the molecular formula C15H18BrNO4 It is a derivative of proline, an amino acid, and features a brominated methoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate typically involves the esterification of proline with ethyl alcohol, followed by the introduction of the 3-bromo-4-methoxybenzoyl group. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification and subsequent acylation reactions. The process may involve steps such as:
Esterification: Proline is reacted with ethyl alcohol in the presence of an acid catalyst to form ethyl prolinate.
Acylation: The ethyl prolinate is then reacted with 3-bromo-4-methoxybenzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment, followed by purification steps to isolate the final product.
Continuous Processing: Utilizes a continuous flow of reactants through a reactor system, allowing for more efficient production and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methoxybenzoyl prolinate derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methoxybenzoyl prolinate derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate involves its interaction with specific molecular targets and pathways. The brominated methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The proline moiety may also play a role in the compound’s biological effects by influencing protein structure and function.
Comparación Con Compuestos Similares
Ethyl 1-(3-bromo-4-methoxybenzoyl)prolinate can be compared with other similar compounds, such as:
Ethyl 1-(4-methoxybenzoyl)prolinate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
Ethyl 1-(3-chloro-4-methoxybenzoyl)prolinate: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Ethyl 1-(3-bromo-4-hydroxybenzoyl)prolinate: Features a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 1-(3-bromo-4-methoxybenzoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-3-21-15(19)12-5-4-8-17(12)14(18)10-6-7-13(20-2)11(16)9-10/h6-7,9,12H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLDQZLTFDEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-benzyl-1-piperazinyl)-3-oxo-1-phenylpropyl]-4-methylphenol](/img/structure/B4159610.png)




![2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4159637.png)
![2-{[4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylpropanamide](/img/structure/B4159639.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4159647.png)
![methyl 1-{2-[(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B4159651.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(3-thienylmethyl)ethanamine](/img/structure/B4159656.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B4159671.png)
![16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B4159674.png)
![16-methyl-3-prop-2-enylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B4159682.png)
![4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE](/img/structure/B4159703.png)
